molecular formula C17H32O2 B13783366 4-Decylcyclohexane-1-carboxylic acid CAS No. 84782-01-4

4-Decylcyclohexane-1-carboxylic acid

Cat. No.: B13783366
CAS No.: 84782-01-4
M. Wt: 268.4 g/mol
InChI Key: PZVJDLLIHANLGZ-UHFFFAOYSA-N
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Description

4-N-Decylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a decyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Decylcyclohexanecarboxylic acid typically involves the alkylation of cyclohexanecarboxylic acid with a decyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the decyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 4-N-Decylcyclohexanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-N-Decylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base are employed for substitution reactions.

Major Products:

Scientific Research Applications

4-N-Decylcyclohexanecarboxylic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-N-Decylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the hydrophobic decyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the decyl group, resulting in different physical and chemical properties.

    Decanoic acid: Contains a straight-chain decyl group but lacks the cyclohexane ring.

    4-N-Butylcyclohexanecarboxylic acid: Similar structure but with a shorter butyl group instead of the decyl group.

Uniqueness: 4-N-Decylcyclohexanecarboxylic acid is unique due to the combination of a cyclohexane ring and a long decyl chain, providing distinct hydrophobic and hydrophilic properties. This structural uniqueness makes it valuable for specific applications where both properties are desired .

Properties

CAS No.

84782-01-4

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

4-decylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h15-16H,2-14H2,1H3,(H,18,19)

InChI Key

PZVJDLLIHANLGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCC(CC1)C(=O)O

Origin of Product

United States

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